6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 6th position and a propionyl group at the 2nd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroisoquinoline.
Propionylation: The 6-chloroisoquinoline undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propionyl group at the 2nd position.
Reduction: The resulting product is then subjected to a reduction reaction to convert the isoquinoline to 2,3-dihydroisoquinoline. This can be achieved using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives.
Industrial Applications: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloroisoquinoline: Lacks the propionyl group but shares the chloro substitution.
2-Propionylisoquinoline: Lacks the chlorine atom but has the propionyl group.
2,3-Dihydroisoquinoline: Lacks both the chlorine and propionyl groups but shares the dihydroisoquinoline core.
Uniqueness
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to the combination of the chlorine atom at the 6th position and the propionyl group at the 2nd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89097-74-5 |
---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3 |
InChI Key |
KKKMEWRUSPPYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.